1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, and a 4-methylbenzylamino group at position 4.
Preparation Methods
The synthesis of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dimethoxy-4-chloroquinazoline with 4-methylbenzylamine under appropriate conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.
Substitution: The methoxy groups and the benzylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown promise in biological studies due to its ability to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound exhibits potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
901868-42-6 |
---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.43 |
IUPAC Name |
6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24) |
InChI Key |
RQFVJOQGGFLVBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.